1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-7-5-10(6-8-11)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYJCZAMYSLPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one exhibits promising anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's effectiveness is attributed to its ability to interfere with cellular pathways involved in tumor growth and proliferation.
Case Studies
Several studies have documented the use of this compound in various experimental setups:
- In Vitro Studies:
- In Vivo Studies:
- Molecular Docking Studies:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The indazol-4(5H)-one scaffold is highly modifiable. Substituents on the phenyl ring at the 1-position significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Indazol-4(5H)-one Derivatives
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility compared to halogenated analogs like 1-(4-fluorophenyl)-derivatives (electron-withdrawing) .
- Fluorine substituents (e.g., 2- or 4-fluorophenyl) are linked to improved metabolic stability and bioavailability in drug design .
Biological Activity :
- Analogs with halogen substituents (e.g., 2-fluorophenyl) exhibit anti-tumor activity by inhibiting human dihydroorotate dehydrogenase, a target in cancer therapy .
- Methoxyphenyl-substituted compounds are associated with antimicrobial activity in related structures (e.g., triazole derivatives with antifungal properties) .
Synthetic Accessibility :
Physicochemical and Pharmacological Data
Table 2: Thermal and Spectral Properties of Selected Analogs
Biological Activity
1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one is an organic compound known for its diverse biological activities. This compound features a methoxy-substituted phenyl group attached to a dihydro-indazole moiety, which contributes to its pharmacological potential. Its molecular formula is C14H14N2O2, with a molecular weight of approximately 242.27 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown promise in inhibiting various bacterial strains, making it a candidate for further exploration as an antimicrobial agent . The indazole moiety is often associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
The compound has been studied for its anticancer effects. It interacts with specific enzymes and receptors involved in inflammatory pathways and cancer progression, suggesting potential therapeutic applications in oncology . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer cells .
Structure-Activity Relationship (SAR)
The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy . Structural modifications can lead to significant differences in biological activity. For instance:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one | Contains dimethyl substitution | Antimicrobial properties | Enhanced lipophilicity due to methyl groups |
| 1-(3-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one | Different methoxy position | Anticancer activity | Variability in pharmacological effects |
| 1-(2-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one | Alternative methoxy position | Antioxidant properties | Potential for different therapeutic uses |
This table illustrates how minor structural modifications can lead to variations in biological activity and applications within the indazole class.
Study on Anticancer Properties
A study focusing on compounds similar to this compound reported that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations as low as 20 μM. These compounds were further evaluated for their cellular effects on breast cancer MDA-MB-231 cells, showing significant apoptosis-inducing activities and enhancing caspase-3 activity at higher concentrations .
Molecular Interaction Studies
Interaction studies have revealed insights into the binding affinities of this compound with various biological targets. These interactions underscore its potential therapeutic applications and warrant further investigation into its mechanism of action at the molecular level .
Q & A
Q. Q1. What are the established synthetic routes for 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one, and how can purity be optimized during synthesis?
Synthesis typically involves cyclocondensation of substituted hydrazines with ketones or aldehydes under controlled conditions. For example, regioselective synthesis of similar tetrahydroindazoles employs N-tosylhydrazones and ketones via [3+2] cycloaddition, optimized with catalysts like Pd(OAc)₂ ( ). Purity optimization includes:
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane).
- Crystallization : Recrystallization from ethanol or methanol to remove polar impurities.
- Analytical validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Q2. How can the structure of this compound be unequivocally characterized?
A multi-technique approach is critical:
- X-ray crystallography : Resolve the core indazolone scaffold and substituent positions (e.g., methoxyphenyl orientation) using SHELX programs ().
- NMR spectroscopy : Assign protons (e.g., dihydroindazole NH at δ 8–10 ppm, methoxy singlet at δ ~3.8 ppm) and carbons (carbonyl C=O at ~175 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₄N₂O₂, exact mass 242.1055) .
Q. Q3. What preliminary pharmacological screening methods are suitable for this compound?
Focus on receptor binding and enzyme inhibition assays:
- Radioligand displacement assays : Screen for affinity at serotonin (5-HT₂A/2C) or dopamine (D₂) receptors, as structurally related indazoles show activity in these targets ().
- Dihydroorotate dehydrogenase (DHODH) inhibition : Assess IC₅₀ via spectrophotometric monitoring of ubiquinone reduction, given tetrahydroindazoles’ known anti-proliferative effects ().
- Dose-response curves : Use HEK293 or HeLa cell lines for cytotoxicity profiling .
Advanced Research Questions
Q. Q4. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?
- Catalyst optimization : Replace Pd(OAc)₂ with air-stable Pd nanoparticles to enhance regioselectivity and reduce metal leaching ().
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 18 h to 2 h) while maintaining >90% yield, as demonstrated for analogous indazole derivatives ().
- In situ FTIR monitoring : Track intermediate formation (e.g., hydrazone tautomers) to minimize byproducts .
Q. Q5. What computational strategies are effective in predicting the compound’s binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Model interactions with DHODH (PDB: 1D3G) using the indazolone core as a ubiquinone mimic.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, focusing on hydrogen bonds with Arg136 and Tyr356.
- Free-energy perturbation (FEP) : Quantify ΔΔG for methoxyphenyl substituent modifications .
Q. Q6. How can contradictory in vitro vs. in vivo efficacy data be resolved?
Contradictions often arise from pharmacokinetic limitations:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation (e.g., CYP3A4-mediated demethylation).
- Prodrug design : Mask the methoxy group as a phosphate ester to enhance solubility and bioavailability.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement using compartmental models .
Q. Q7. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Delete DHODH in cancer cell lines to confirm on-target anti-proliferative effects ().
- Chemical proteomics (ABPP) : Use alkyne-tagged probes to map off-target interactions in cell lysates.
- Transcriptomics (RNA-seq) : Identify downstream pathways (e.g., pyrimidine depletion, p53 activation) .
Q. Q8. How can structural analogs be designed to enhance selectivity for 5-HT₂A over 5-HT₂C receptors?
- SAR analysis : Introduce bulky substituents (e.g., tert-butyl) at position 3 to sterically hinder 5-HT₂C binding.
- Co-crystallization studies : Resolve indazole-5-HT₂A complexes to identify critical π-π interactions with Phe339.
- Free-Wilson analysis : Quantify contributions of substituents to binding entropy .
Q. Q9. What analytical methods resolve discrepancies in crystallographic vs. solution-phase structural data?
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) in DMSO-d₆ at variable temperatures.
- SC-XRD vs. PXRD : Compare single-crystal and powder patterns to rule out polymorphism.
- DFT calculations (Gaussian) : Optimize gas-phase and solvent-phase geometries for alignment with experimental data .
Q. Q10. How can metabolic liabilities be mitigated during lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
